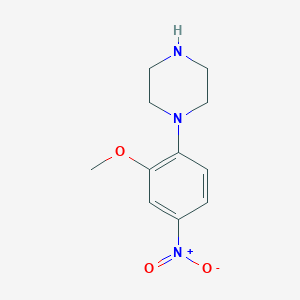

1-(2-Methoxy-4-nitrophenyl)piperazine

Beschreibung

Significance of Piperazine (B1678402) Scaffold in Advanced Organic Synthesis

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. tandfonline.comnih.gov Its significance stems from a combination of unique structural and physicochemical properties. The piperazine core offers a flexible yet stable framework that can be readily modified at its nitrogen atoms, allowing for the construction of diverse molecular architectures. benthamdirect.comtandfonline.com

In advanced organic synthesis, piperazine is a versatile building block. benthamdirect.com Its chemical reactivity, solubility, and basicity are characteristics that chemists can modulate to achieve desired pharmacokinetic and pharmacodynamic properties in target molecules. nih.govtandfonline.com The presence of two reactive nitrogen sites facilitates the linking of different pharmacophores or the introduction of functional groups crucial for interaction with biological targets. tandfonline.com This adaptability has made the piperazine scaffold a recurring and valuable component in the synthesis of complex molecules across various fields of chemical research. tandfonline.com

Overview of Substituted N-Arylpiperazines in Contemporary Chemical Research

Substituted N-arylpiperazines represent a major class of compounds that have garnered significant interest in contemporary chemical research, particularly in pharmaceutical chemistry. nih.govmdpi.comnih.gov This class is defined by the direct attachment of an aryl (aromatic) group to one of the nitrogen atoms of the piperazine ring. This structural motif is fundamental to numerous compounds, especially those designed to interact with biological systems like the central nervous system. nih.govmdpi.com

The research focus on N-arylpiperazines is driven by their proven ability to interact with a wide array of molecular targets. mdpi.comresearchgate.net For instance, the specific arrangement of the aryl group and the basic nitrogen of the piperazine ring has been shown to be crucial for binding to various receptors. nih.govnih.gov A common structural feature in many N-arylpiperazine derivatives is a flexible aliphatic chain attached to the second piperazine nitrogen, which connects to another pharmacophore group, further enhancing the molecule's versatility. nih.gov The continuous exploration and synthesis of novel N-arylpiperazine derivatives allow researchers to refine chemical structures to improve properties such as potency and selectivity for their intended application. mdpi.com

Contextualization of 1-(2-Methoxy-4-nitrophenyl)piperazine within Chemical Literature

The specific compound, this compound, is a substituted N-arylpiperazine. Its structure features a piperazine ring attached to a benzene (B151609) ring, which is substituted with a methoxy (B1213986) group (-OCH3) at position 2 and a nitro group (-NO2) at position 4.

Despite the broad interest in N-arylpiperazines, detailed research findings and dedicated studies on this compound as a standalone compound are not extensively documented in publicly available scientific literature. It is primarily recognized and utilized as a chemical intermediate or a building block in the synthesis of more complex molecules. Its value lies in the reactive sites it possesses, which are amenable to further chemical transformations. The presence of the nitro and methoxy groups on the phenyl ring, combined with the available nitrogen on the piperazine ring, makes it a useful precursor in multi-step synthetic pathways.

While specific experimental data for this compound is sparse in peer-reviewed journals, its chemical identity is established, and it is available through various chemical suppliers. The compound is typically used in laboratory settings for research and development purposes, contributing to the synthesis of novel and more elaborate chemical entities.

Chemical Identity of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Molecular Weight | 237.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 82935-59-9 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-8-9(14(15)16)2-3-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVRAWOHHPXSAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of 1-(2-Methoxy-4-nitrophenyl)piperazine

The synthesis of this compound can be achieved through several distinct chemical strategies. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. The primary approaches include nucleophilic aromatic substitution, modern N-arylation cross-coupling reactions, and classical condensation/cyclization protocols.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a foundational method for the synthesis of N-arylpiperazines. This approach relies on the reaction of an electron-deficient aromatic ring with a nucleophile, in this case, piperazine (B1678402). The aromatic ring must be activated by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group.

In the context of this compound, the starting material is typically an aryl halide such as 1-chloro-2-methoxy-4-nitrobenzene or 1-fluoro-2-methoxy-4-nitrobenzene. The nitro group (NO₂) at the para position provides strong resonance stabilization for the intermediate Meisenheimer complex, thereby facilitating the substitution reaction. The classical mechanism involves the initial attack of piperazine on the carbon atom bearing the leaving group, followed by the departure of the halide to restore aromaticity. nih.gov

Research on analogous compounds, such as the reaction of dinitro-isomers of dimethoxybenzene with piperidine (B6355638), demonstrates that these substitutions can be effectively carried out by heating the reactants, often with the amine itself serving as the solvent or in a high-boiling polar aprotic solvent. mdpi.com The reaction conditions are generally straightforward, making this a common and cost-effective method.

Table 1: Representative Conditions for SNAr Synthesis of N-Arylpiperazines

| Aryl Halide Precursor | Nucleophile | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1-Fluoro-4-nitrobenzene | Piperazine | DMSO | 100 °C | High |

| 1-Chloro-2,4-dinitrobenzene | Piperazine | Ethanol | Reflux | >90 |

Note: Data is illustrative, based on typical SNAr reactions for arylpiperazine synthesis.

N-Arylation Reactions for Piperazine Functionalization

Modern synthetic chemistry offers powerful alternatives to classical SNAr through transition metal-catalyzed N-arylation reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction has transformed the synthesis of C-N bonds, offering broad substrate scope and high functional group tolerance. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this method would involve the coupling of piperazine with 1-chloro- or 1-bromo-2-methoxy-4-nitrobenzene. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination and deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligand is critical for reaction efficiency, with sterically hindered, electron-rich ligands like X-Phos or bidentate ligands such as BINAP often providing superior results. beilstein-journals.org The presence of the nitro group on the aromatic ring is generally well-tolerated in these reactions. beilstein-journals.org

Table 2: Typical Components for Buchwald-Hartwig Synthesis

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-Bromo-2-methoxy-4-nitrobenzene | Electrophilic partner |

| Amine | Piperazine | Nucleophilic partner |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |

| Phosphine Ligand | Xantphos, X-Phos, BINAP | Stabilizes Pd center, facilitates catalytic cycle |

| Base | NaOt-Bu, Cs₂CO₃, DBU | Amine deprotonation |

Condensation and Cyclization Protocols

An alternative and well-established route to N-arylpiperazines involves the construction of the piperazine ring itself through a condensation and cyclization reaction. This methodology typically starts with an appropriately substituted aniline (B41778) and a reagent that provides the C₂H₄-N-C₂H₄ fragment of the piperazine ring. researchgate.netresearchgate.net

For the target compound, this synthesis would commence with 2-methoxy-4-nitroaniline. This aniline is reacted with bis(2-chloroethyl)amine (B1207034) hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether or butanol. researchgate.netcore.ac.uk The reaction proceeds via a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring. This method avoids the need for pre-functionalized aryl halides and can be performed as a one-pot synthesis, for instance, by generating the bis(2-chloroethyl)amine in situ from diethanolamine (B148213). core.ac.uk

Optimization of Synthetic Pathways

Optimizing the synthesis of this compound involves refining the production of key intermediates and ensuring high selectivity in subsequent functionalization steps.

Process Optimization in Intermediate Synthesis

The efficient synthesis of the key precursor, 1-chloro-2-methoxy-4-nitrobenzene, is critical for the viability of SNAr and N-arylation approaches. The synthesis of this intermediate often starts from simpler, commercially available materials. One potential route involves the nitration of 2-chloroanisole. The optimization of this step focuses on controlling the regioselectivity to favor the formation of the 4-nitro isomer over other potential products. This can be achieved by carefully selecting the nitrating agent (e.g., HNO₃/H₂SO₄) and controlling reaction parameters like temperature and reaction time.

Another synthetic strategy for a related compound, 1-chloro-2-methyl-4-nitrobenzene, has been reported starting from 4-chloroaniline. mdpi.comresearchgate.netresearchgate.net This process involves the oxidation of the amino group to a nitro group, followed by a Friedel-Crafts methylation. mdpi.comresearchgate.netresearchgate.net Adapting this logic, one could envision a route starting from a precursor like 2-methoxy-4-chloroaniline. Process optimization would focus on maximizing yields and minimizing purification steps for large-scale production.

Chemoselective Methodologies for Piperazine Derivatization

Once this compound is synthesized, it possesses a reactive secondary amine (N'-H) that can be selectively functionalized. The key challenge is to perform reactions at this site without affecting the other functional groups on the molecule, namely the nitro and methoxy (B1213986) groups on the aromatic ring.

The secondary amine is a potent nucleophile, allowing for a range of chemoselective transformations.

N-Alkylation: The N'-H can be readily alkylated using various alkyl halides in the presence of a mild base to scavenge the resulting acid.

N-Acylation/Carboxamidation: The amine can be acylated with acyl chlorides or anhydrides. It can also be reacted to form carboxamides, a common modification in medicinal chemistry, by reacting with isocyanates or activated carboxylic acids. mdpi.com

Studies on similar N-arylpiperazines, such as 1-(o-methoxyphenyl)piperazine, have demonstrated that the secondary amine can be selectively reacted with various electrophilic linkers to produce a diverse library of derivatives. nih.gov This high degree of chemoselectivity makes this compound a valuable intermediate for building more complex molecules.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-chloro-2-methoxy-4-nitrobenzene |

| 1-fluoro-2-methoxy-4-nitrobenzene |

| 1-fluoro-4-nitrobenzene |

| 1-chloro-2,4-dinitrobenzene |

| 1-bromo-2-methoxy-4-nitrobenzene |

| 1-(o-methoxyphenyl)piperazine |

| 1-chloro-2-methyl-4-nitrobenzene |

| 2-chloroanisole |

| 2-methoxy-4-nitroaniline |

| 4-chloroaniline |

| 2-methoxy-4-chloroaniline |

| bis(2-chloroethyl)amine hydrochloride |

| diethanolamine |

| piperazine |

| piperidine |

| diethylene glycol monomethyl ether |

| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Xantphos |

| X-Phos |

| BINAP |

| Sodium tert-butoxide (NaOt-Bu) |

| Cesium carbonate (Cs₂CO₃) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| Toluene |

| Dioxane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| n-Butanol |

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient approach to constructing complex molecules like arylpiperazines by minimizing intermediate isolation and purification steps. A notable one-pot method for a related compound, 1-(4-methoxyphenyl)piperazine, involves generating the key intermediate, bis(2-chloroethyl)amine, in situ from diethanolamine and hydrobromic acid. This reactive intermediate is then directly treated with an aniline, such as p-anisidine, in the same reaction vessel to yield the N-arylpiperazine. This strategy avoids the isolation of the carcinogenic bis(2-chloroethyl)amine.

Another advanced one-pot, three-component reaction has been developed for synthesizing highly substituted piperazines with excellent stereoselectivity. acs.org This process involves the SN2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to form the piperazine ring. acs.org Such multicomponent reactions represent a powerful tool for rapidly building molecular complexity.

| Protocol | Starting Materials | Key Steps | Product Example | Reference |

| In Situ Generation | Diethanolamine, HBr, p-Anisidine | 1. Formation of bis(haloethyl)amine 2. N-arylation | 1-(4-methoxyphenyl)piperazine | |

| Three-Component Annulation | N-activated Aziridine, Aniline, Propargyl Carbonate | 1. SN2 ring-opening 2. Pd-catalyzed annulation | Highly substituted piperazines | acs.org |

Stereoselective Synthesis Considerations for Piperazine Systems

The synthesis of piperazine derivatives with specific stereochemistry is a significant area of research, as the three-dimensional structure is critical for biological activity. Various stereoselective strategies have been developed.

A highly diastereoselective intramolecular palladium-catalyzed hydroamination reaction serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. rsc.org The required aminoalkene substrates are synthesized from homochiral cyclic sulfamidates, ensuring the transfer of chirality to the final product. rsc.org Interestingly, the relative stereochemistry of the resulting piperazine was determined to be trans, and the ring adopted a twist-boat conformation rather than the more common chair conformation. rsc.org

Other methods include:

Iridium-Catalyzed Cycloadditions : A formal [3+3]-cycloaddition of imines using an iridium catalyst can produce C-substituted piperazines with high regio- and diastereoselective control under mild conditions. nih.gov

Chiral Pool Synthesis : Natural amino acids can be used as chiral starting materials. For instance, the regioselective ring-opening of a chiral aziridine derived from an amino acid by another amino acid methyl ester can lead to the formation of homochiral cis-2,5-disubstituted piperazines. rsc.org

Reductive Cyclization : A sequential double Michael addition of nitrosoalkenes to primary amines, followed by a stereoselective catalytic reductive cyclization of the resulting bis(oximinoalkyl)amines, provides another route to substituted piperazines. researchgate.net

Post-Synthetic Chemical Modifications and Reactivity

Once the this compound core is synthesized, its functional groups offer sites for a variety of chemical transformations.

Selective Reduction of Nitro Groups

The nitro group on the phenyl ring is a versatile functional handle that can be selectively reduced to a primary amine, yielding 4-(piperazin-1-yl)-3-methoxyaniline. This transformation is crucial for further functionalization. A variety of reagents and catalytic systems can achieve this chemoselectively, preserving other potentially reducible groups.

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Based Systems :

Iron (Fe) or Zinc (Zn) powder in acidic conditions (e.g., acetic acid) provides a mild reduction that is tolerant of many other functional groups. commonorganicchemistry.com

Tin(II) chloride (SnCl₂) is another classic reagent for this purpose. commonorganicchemistry.com

A simple and bench-stable iron(III) catalyst with a silane (B1218182) has been shown to be highly chemoselective for nitro reduction over ketones, esters, amides, and nitriles. researchgate.net

Transfer Hydrogenation :

A catalytic system of Ni(acac)₂ and polymethylhydrosiloxane (B1170920) (PMHS) effectively reduces nitro compounds to primary amines under mild conditions, showing tolerance for sensitive groups like aldehydes and esters. rsc.org

Ammonium formate (B1220265) or formic acid with 5% platinum on carbon can also be used, with the former being more efficient. researchgate.net

Other Reagents : Sodium sulfide (B99878) (Na₂S) can be used when hydrogenation or acidic conditions are incompatible with the substrate and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

| Reagent/System | Conditions | Selectivity Notes | Reference |

| H₂ / Pd/C | Catalytic hydrogenation | Reduces both aromatic and aliphatic nitro groups; can reduce other functionalities. | commonorganicchemistry.com |

| Fe / Acid | Acidic (e.g., AcOH) | Mild; preserves many other reducible groups. | commonorganicchemistry.com |

| Ni(acac)₂ / PMHS | Mild | Tolerates aldehydes, esters, cyano groups. | rsc.org |

| SnCl₂ | Mild | Preserves many other reducible groups. | commonorganicchemistry.com |

| Na₂S | Non-acidic, no H₂ | Can offer selectivity between multiple nitro groups; does not reduce aliphatic nitro groups. | commonorganicchemistry.com |

Demethylation Strategies

The methoxy group on the phenyl ring can be cleaved to reveal a phenol, a common transformation in medicinal chemistry. This O-demethylation is typically achieved under harsh conditions. A standard method for demethylating related methoxyphenylpiperazine derivatives involves refluxing with an excess of concentrated aqueous hydrobromic acid (HBr) for an extended period.

More modern and potentially milder methods for cleaving aromatic methyl ethers have also been developed. One patented process utilizes 3-mercaptopropionic acid in a suitable solvent like N,N'-dimethylacetamide, often at elevated temperatures in a pressurized vessel. google.com This method can be controlled to achieve either mono- or poly-demethylation when multiple methoxy groups are present on the aromatic ring by adjusting the amount of the thiol reagent. google.com

Rearrangement Reactions in Piperazine Ring Formation

Molecular rearrangements provide powerful and elegant pathways for the synthesis of the piperazine core. tandfonline.com These reactions often construct the heterocyclic ring with high efficiency by reorganizing the atomic connectivity of a precursor molecule. tandfonline.comscilit.com A wide variety of named rearrangement reactions have been adapted for piperazine synthesis, including the Diaza-Cope, Mumm, Ugi-Smiles, Aza-Wittig, Curtius, and Schmidt rearrangements. tandfonline.comresearchgate.netbenthamdirect.com Among these, the aza-Wittig, cyclic, Mumm, and Schmidt rearrangements are noted as particularly useful, often providing high yields with readily available reagents. tandfonline.com For example, piperazine derivatives have been synthesized via a condensation reaction that proceeds through the rearrangement of a diamine derivative with a diol, catalyzed by an iridium complex at high temperatures. tandfonline.com

Reactivity with Electrophilic Reagents

The piperazine moiety contains two secondary amine nitrogen atoms, which are nucleophilic and readily react with a variety of electrophilic reagents. The nitrogen atom further from the electron-withdrawing nitro-substituted phenyl ring is generally more nucleophilic and thus more reactive.

A common reaction is N-alkylation. For instance, reacting an arylpiperazine with an electrophile like p-nitrobenzyl chloride in the presence of a base leads to the formation of a new carbon-nitrogen bond at the piperazine nitrogen. prepchem.com Similarly, epibromohydrin, which has three electrophilic carbons, is a potent reagent for introducing a 3-carbon chain onto the piperazine nitrogen. nih.gov These reactions are fundamental for elaborating the piperazine scaffold.

Oxidative Transformations of Piperazine Derivatives

The oxidative transformation of piperazine derivatives is a key aspect of their chemical reactivity and metabolic fate. While specific studies on the oxidative transformations of this compound are not extensively detailed in the available literature, the reactivity of the piperazine core and substituted aromatic systems has been investigated in various contexts. These studies provide a framework for understanding the potential oxidative pathways for this compound.

The piperazine moiety can undergo oxidation at both the nitrogen and carbon atoms. ambeed.comacs.org N-oxidation is a common metabolic pathway for tertiary amines, leading to the formation of N-oxides. ambeed.com Additionally, the carbon atoms of the piperazine ring, particularly those alpha to the nitrogen atoms, are susceptible to oxidation, which can lead to ring-opening or the formation of cyclic imines and amides. acs.org

The presence of an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring of this compound influences the electron density of the aromatic system and the adjacent nitrogen atom, thereby affecting its susceptibility to oxidation. For instance, in the related compound 1-(4-methoxyphenyl)piperazine, a major metabolic pathway is the O-demethylation of the methoxy group, a form of oxidative transformation. nih.govresearchgate.net This suggests that the methoxy group in this compound could also be a site for oxidative metabolism.

Furthermore, photocatalytic systems have been shown to mediate the oxidation of piperazine derivatives. For example, the use of an iridium-based photocatalyst can oxidize the piperazine nitrogen via a single electron transfer, leading to the formation of an amine radical cation. This intermediate can then undergo further reactions, such as C-H functionalization at the alpha-position to the nitrogen. mdpi.com

Theoretical studies on the atmospheric oxidation of piperazine by hydroxyl radicals indicate that abstraction of a hydrogen atom from a C-H bond is a predominant initial step, forming a carbon-centered radical. acs.orgchemrxiv.org This radical can then react with molecular oxygen to form a peroxyl radical, which can undergo a series of reactions to yield products such as cyclic imines. acs.org While these studies focus on unsubstituted piperazine in an atmospheric context, they provide insight into the fundamental reactivity of the piperazine ring towards oxidative species.

Enzymatic systems also play a crucial role in the oxidation of piperazine-containing structures. For instance, the enzyme-mediated oxidation of 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, in the presence of hydrogen peroxide and a chloride source can lead to the formation of piperazine and dichloropiperazine, indicating that oxidative cleavage and substitution are possible transformations. rsc.org

The following table summarizes a representative oxidative transformation of a piperazine derivative, highlighting the reagents and resulting products.

| Substrate | Oxidizing Agent/System | Product(s) | Reference |

| Piperazine | •OH radical (in atmosphere) | Cyclic imine, Cyclic amide | acs.org |

| N-phenylpiperazine | IrIII(ppy)2(dtbbpy)PF6 / Light | α-heteroarylated piperazine | mdpi.com |

| 1-(4-methoxyphenyl)piperazine | Cytochrome P450 enzymes (in vivo) | 1-(4-hydroxyphenyl)piperazine | nih.gov |

| DABCO | H2O2 / Chloroperoxidase / Cl- | Piperazine, Dichloropiperazine | rsc.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the molecular skeleton and understand the electronic influences of various functional groups.

The ¹H NMR spectrum of 1-(2-Methoxy-4-nitrophenyl)piperazine is expected to show distinct signals corresponding to the protons of the substituted phenyl ring, the piperazine (B1678402) ring, and the methoxy (B1213986) group. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group significantly influence the chemical shifts of the aromatic protons.

The three protons on the aromatic ring are anticipated to appear as a distinct three-spin system. The piperazine ring protons typically exhibit two multiplets due to the different chemical environments of the protons adjacent to the phenyl ring and those adjacent to the secondary amine. The methoxy group protons are expected to appear as a sharp singlet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (adjacent to NO₂) | ~7.8-8.0 | d |

| Aromatic-H (between NO₂ and N) | ~7.6-7.8 | dd |

| Aromatic-H (adjacent to OCH₃) | ~7.0-7.2 | d |

| Methoxy (-OCH₃) | ~3.9-4.1 | s |

| Piperazine (-CH₂-N-Aryl) | ~3.1-3.3 | t |

| Piperazine (-CH₂-NH) | ~3.0-3.2 | t |

| Piperazine (-NH) | Variable | br s |

Note: Expected values are based on standard functional group effects and data from analogous compounds. d=doublet, dd=doublet of doublets, s=singlet, t=triplet, br s=broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, signals are expected for the six carbons of the aromatic ring, the two distinct carbons of the piperazine ring, and the single carbon of the methoxy group. The positions of the substituents on the aromatic ring heavily influence the chemical shifts of the ring carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic C-N | ~150-152 |

| Aromatic C-OCH₃ | ~155-157 |

| Aromatic C-NO₂ | ~140-142 |

| Aromatic C-H | ~110-125 |

| Methoxy (-OCH₃) | ~55-57 |

| Piperazine (-CH₂-N-Aryl) | ~50-52 |

| Piperazine (-CH₂-NH) | ~45-47 |

Note: Expected values are based on standard functional group effects and data from analogous compounds.

Beyond the isotropic chemical shift commonly observed in solution NMR, the nuclear magnetic shielding is a three-dimensional property described by a second-rank tensor. This tensor reflects the anisotropy of the electronic environment around a nucleus. The shielding tensor is orientation-dependent, meaning the observed shielding varies with the orientation of the molecule relative to the external magnetic field.

For this compound, the nuclei within the planar aromatic ring would experience significant shielding anisotropy. The delocalized π-electron system of the phenyl ring creates a strong anisotropic magnetic field. In contrast, the nuclei within the conformationally flexible, non-planar piperazine ring would have a different, likely less anisotropic, shielding environment. Theoretical calculations, often employing methods like Density Functional Theory (DFT) with gauge-including atomic orbitals (GIAOs), are used to predict the principal components of the shielding tensor (σxx, σyy, σzz). These investigations provide deeper insight into the electronic structure that cannot be obtained from isotropic NMR spectra alone.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying functional groups, which have characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups. The most prominent bands would be from the nitro group, the C-O bonds of the methoxy group and aryl ether, and the vibrations of the piperazine and phenyl rings.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Piperazine) | Stretching | ~3300-3400 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2800-3000 |

| C=C (Aromatic) | Stretching | ~1590-1610 |

| N-O (Nitro) | Asymmetric Stretching | ~1510-1550 |

| N-O (Nitro) | Symmetric Stretching | ~1330-1370 |

| C-O (Aryl Ether) | Asymmetric Stretching | ~1240-1280 |

| C-N (Aryl-N) | Stretching | ~1200-1250 |

| C-O (Alkyl Ether) | Symmetric Stretching | ~1020-1060 |

Note: Expected values are based on standard functional group frequencies and data from analogous compounds.

The N-H stretching vibration of the piperazine secondary amine is typically observed as a medium-intensity band. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be very strong and are highly characteristic. The C-O stretching of the aryl ether linkage and the methoxy group also provide clear diagnostic peaks.

Raman spectroscopy provides complementary information to FT-IR. Vibrations that result in a significant change in polarizability, rather than a change in dipole moment, are strong in the Raman spectrum. For this compound, the symmetric vibrations of the aromatic ring and the symmetric stretch of the nitro group are expected to produce intense Raman signals.

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2800-3000 |

| C=C (Aromatic) | Ring Breathing | ~1590-1610 |

| N-O (Nitro) | Symmetric Stretching | ~1330-1370 |

| Aromatic Ring | Trigonal Ring Breathing | ~1000 |

Note: Expected values are based on standard functional group frequencies and data from analogous compounds.

While C-H stretching vibrations are present, the most diagnostic peaks in the Raman spectrum are often the "ring breathing" modes of the phenyl group and the strong, symmetric stretch of the NO₂ group. These signals are valuable for confirming the presence of these structural features.

Normal Mode Frequencies and Vibrational Assignments

The vibrational characteristics of this compound can be meticulously assigned through Fourier-Transform Infrared (FTIR) and Raman spectroscopy. While a definitive experimental spectrum for the title compound is not widely published, a reliable assignment can be compiled by correlating data from structurally analogous compounds, including 1-(2-nitrophenyl)piperazine (B181537), 1-(4-chlorophenyl)piperazine, and piperazine itself. scispace.comdergipark.org.tr The assignments for the principal functional groups are detailed below.

Piperazine Ring Vibrations : The piperazine moiety is characterized by several distinct vibrational modes. The crucial N-H stretching vibration of the secondary amine is expected to appear as a distinct band in the IR spectrum, typically in the range of 3100-3300 cm⁻¹. scispace.comdergipark.org.tr The aliphatic C-H stretching vibrations of the CH₂ groups within the piperazine ring are anticipated in the 2830-2950 cm⁻¹ region. scispace.com Furthermore, C-N stretching bands associated with the piperazine ring typically appear in the fingerprint region, around 1120-1190 cm⁻¹.

Nitrophenyl Group Vibrations : The aromatic C-H stretching modes of the phenyl ring are generally weak in the IR spectrum and are expected between 3040 and 3100 cm⁻¹. scispace.comdergipark.org.tr The most characteristic vibrations of this group are from the nitro (NO₂) substituent. The asymmetric (νas) and symmetric (νs) stretching modes of the NO₂ group are strong indicators of its electronic environment and typically produce intense IR bands in the regions of 1500-1550 cm⁻¹ and 1340-1390 cm⁻¹, respectively. esisresearch.org

Methoxy Group Vibrations : The methoxy (O-CH₃) group introduces its own set of characteristic vibrations. The asymmetric C-O-C stretching vibration is expected near 1140-1150 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, around 1060 cm⁻¹. esisresearch.org

An interactive table summarizing the expected vibrational assignments is provided below.

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group | Reference |

|---|---|---|---|

| 3100 - 3300 | ν(N-H) Stretching | Piperazine | scispace.comdergipark.org.tr |

| 3040 - 3100 | ν(C-H) Aromatic Stretching | Nitrophenyl | scispace.com |

| 2830 - 2950 | ν(C-H) Aliphatic Stretching | Piperazine | scispace.com |

| 1500 - 1550 | νas(NO₂) Asymmetric Stretching | Nitrophenyl | esisresearch.org |

| 1340 - 1390 | νs(NO₂) Symmetric Stretching | Nitrophenyl | esisresearch.org |

| 1140 - 1150 | νas(C-O-C) Asymmetric Stretching | Methoxy | esisresearch.org |

| 1120 - 1190 | ν(C-N) Stretching | Piperazine | |

| ~1060 | νs(C-O-C) Symmetric Stretching | Methoxy | esisresearch.org |

Mass Spectrometry

High-resolution mass spectrometry is a definitive technique for confirming the molecular formula of a compound by measuring its exact mass with high precision. For this compound, the molecular formula is C₁₁H₁₅N₃O₃. The theoretical monoisotopic mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

The calculated exact mass provides a target value for HRMS analysis. Experimental measurement of the molecular ion (e.g., [M+H]⁺) with a mass that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's elemental composition and, by extension, its molecular identity. This technique is standard for the verification of novel piperazine derivatives. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₃ |

| Calculated Monoisotopic Mass | 237.11134 Da |

| Expected [M+H]⁺ Ion | 238.11862 Da |

X-ray Crystallography and Solid-State Structural Elucidation

Single-crystal X-ray diffraction provides unparalleled insight into the three-dimensional structure of a molecule in the solid state. Although a crystal structure for the title compound is not publicly available, extensive crystallographic data on highly similar analogs, such as 4-(2-methoxyphenyl)piperazin-1-ium and 4-(4-nitrophenyl)piperazin-1-ium salts, allow for a detailed and reliable prediction of its key structural features. nih.govnih.goviucr.orgnih.gov

The six-membered piperazine ring is known to adopt a thermodynamically stable chair conformation. nih.govresearchgate.net Crystallographic studies on numerous derivatives confirm this preference. nih.goviucr.org In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. For this compound, the bulky nitrophenyl group is expected to occupy an equatorial position to minimize steric hindrance. The hydrogen atom on the secondary amine (N-H) would likewise favor an equatorial orientation.

The dihedral angle between the mean plane of the piperazine ring and the attached phenyl ring is another important conformational parameter. In the crystal structure of a 4-(2-methoxyphenyl)piperazin-1-ium salt, this angle was found to be 42.36(8)°. nih.gov A similar non-coplanar arrangement is expected for the title compound, influenced by steric interactions between the ortho-methoxy group and the piperazine ring.

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated to direct the crystal packing, based on analyses of its structural congeners. nih.govresearchgate.netnih.gov

Hydrogen Bonding : The most significant intermolecular interaction is expected to be hydrogen bonding involving the secondary amine proton (N-H) of the piperazine ring as a donor. The oxygen atoms of the nitro group are strong hydrogen bond acceptors, leading to the formation of robust N-H···O hydrogen bonds. iucr.orgnih.gov These interactions often link molecules into chains or sheets, forming well-defined supramolecular architectures. nih.gov

π-π Stacking : The electron-deficient nitrophenyl rings are prone to engage in π-π stacking interactions. researchgate.net These interactions would likely involve offset or parallel-displaced arrangements, contributing to the cohesion of the crystal lattice in a layered fashion. nih.gov

The combination of these directional interactions—strong N-H···O bonds, numerous weaker C-H···O contacts, and dispersive π-π stacking forces—dictates the formation of a stable, three-dimensional crystalline solid.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides experimental verification of a compound's empirical formula by determining the mass percentages of its constituent elements. The results are compared against the theoretical values calculated from the molecular formula, C₁₁H₁₅N₃O₃. Agreement between the experimental and calculated values confirms the stoichiometric purity of the synthesized compound.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 55.69% |

| Hydrogen | H | 6.37% |

| Nitrogen | N | 17.71% |

| Oxygen | O | 20.23% |

Calculated from the molecular weight of 237.26 g/mol.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical investigations provide deep insights into the molecular structure, stability, and reactivity of 1-(2-Methoxy-4-nitrophenyl)piperazine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and predict the three-dimensional geometry of molecules. scispace.comd-nb.info For arylpiperazine derivatives, DFT calculations, particularly using the B3LYP functional, have been effectively employed to determine optimized molecular structures, including bond lengths, bond angles, and dihedral angles. scispace.comdergipark.org.tr

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent phenyl, piperazine (B1678402), methoxy (B1213986), and nitro groups. DFT optimization typically confirms that the piperazine ring adopts a stable chair conformation. rsc.org The table below presents typical geometric parameters for the core structure of substituted phenylpiperazines as determined by DFT calculations.

| Parameter | Typical Calculated Value | Reference Compound |

|---|---|---|

| C-C (phenyl ring) Bond Length | 1.38 - 1.41 Å | 1-(2-nitrophenyl)piperazine (B181537) scispace.com |

| C-N (piperazine ring) Bond Length | 1.46 - 1.47 Å | 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine rsc.org |

| C-N-C (piperazine ring) Bond Angle | ~111.1° | 1-(2-nitrophenyl)piperazine scispace.com |

| HOMO Energy | ~ -6.45 eV | Cyanidin-3-rutinoside chloride researchgate.net |

| LUMO Energy | ~ -3.64 eV | Cyanidin-3-rutinoside chloride researchgate.net |

| Energy Gap (ΔE) | ~ 2.81 eV | Cyanidin-3-rutinoside chloride researchgate.net |

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the atoms in the molecule. researchgate.netchemrxiv.org For piperazine derivatives, Pople-style basis sets such as 6-31G(d) and 6-311++G(d,p) are commonly used in conjunction with the B3LYP functional. scispace.comdergipark.org.tr The 6-31G(d) basis set is often sufficient for initial geometry optimizations and conformational analyses, providing a good balance between computational cost and accuracy. scispace.com

For more refined calculations of electronic properties and vibrational frequencies, larger and more flexible basis sets like 6-311++G(d,p) are employed. scispace.comresearchgate.net This basis set includes diffuse functions (++) to better describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.netnih.gov

The optimization procedure typically involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the configuration with the minimum energy. researchgate.net Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). researchgate.net

Computational analyses of related compounds, such as 1-(2-nitrophenyl)piperazine and various chalcone (B49325) isomers, reveal the molecule's preferred spatial arrangements. scispace.comufms.br For the piperazine ring, the "chair" conformation is consistently found to be the most stable, or lowest energy, form. rsc.org

Furthermore, the orientation of the substituted phenyl ring relative to the piperazine ring is a key conformational feature. Studies on similar N-aryl piperazines show that the phenyl group typically prefers an equatorial position relative to the piperazine ring, as this minimizes steric hindrance. scispace.comdergipark.org.tr The hydrogen atom on the second nitrogen of the piperazine ring (N-H) also tends to orient equatorially. scispace.com Identifying the global minimum energy conformer is essential, as it represents the most populated structure under equilibrium conditions and is the most relevant for understanding biological activity. scispace.comufms.br

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static quantum chemical calculations to explore the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For a compound like this compound, MD simulations can provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as a biological receptor. nih.govnih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules to mimic physiological conditions). The forces on each atom are calculated using a force field, and Newton's laws of motion are applied to predict the movement of the atoms over a series of very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory is generated that describes how the molecule's structure and position change over time.

Analysis of this trajectory can reveal:

Conformational Stability: How stable the predicted low-energy conformers are in a dynamic, solvated environment.

Ligand-Receptor Stability: When docked into a protein, MD simulations can assess the stability of the binding pose, showing how the ligand and protein residues adjust to each other over time. nih.gov

Key Interactions: The persistence of specific interactions, like hydrogen bonds or hydrophobic contacts, between the ligand and a receptor can be monitored throughout the simulation. nih.gov

For instance, MD simulations performed on a similar arylpiperazine ligand docked into the Dopamine (B1211576) D2 receptor were used to establish its stable mode of interaction. nih.gov

Computational docking is a molecular modeling technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govwu.ac.th This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound like this compound to its biological target. nih.gov

The docking process involves two main steps:

Sampling: The algorithm explores a large number of possible conformations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each conformation and rank them. The pose with the best score is predicted as the most likely binding mode. nih.gov

Studies on a wide range of arylpiperazine derivatives have used docking to elucidate their interactions with various G protein-coupled receptors (GPCRs), such as serotonin (B10506) and dopamine receptors. mdpi.comresearchgate.net These studies consistently show that the protonatable nitrogen atom of the piperazine ring often forms a crucial salt bridge or hydrogen bond with an acidic amino acid residue, such as an aspartate (Asp), in the receptor's active site. nih.govmdpi.com The aromatic portion of the molecule typically engages in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr). mdpi.com

| Interaction Type | Potential Interacting Residue (Example) | Part of Ligand Involved |

|---|---|---|

| Salt Bridge / Hydrogen Bond | Aspartate (Asp) nih.govmdpi.com | Piperazine Nitrogen |

| Hydrogen Bond | Serine (Ser) researchgate.net | Methoxy or Nitro Group |

| π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr) mdpi.com | Phenyl Ring |

| Hydrophobic Interaction | Valine (Val), Leucine (Leu) | Phenyl Ring / Piperazine Ring |

Investigation of Noncovalent Interactions within the Molecular Framework

The primary noncovalent interactions within the molecular framework of this compound are expected to include hydrogen bonding, van der Waals forces, and π-π stacking. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. These interactions are crucial in determining the molecule's conformation in different environments.

Intramolecularly, the spatial arrangement of the methoxy and nitro groups on the phenyl ring can lead to specific interactions that stabilize certain conformations. For instance, weak hydrogen bonds or steric repulsions between the substituents and the piperazine moiety can influence the torsional angles between the phenyl ring and the piperazine ring.

Prediction of Molecular Properties

Computational Prediction of Transport-Related Properties (e.g., Permeability)

The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a critical step in drug discovery and development. nih.govresearchgate.netnumberanalytics.com For this compound, computational models can be employed to estimate its transport-related properties, such as intestinal absorption and blood-brain barrier permeability. These predictions are often based on quantitative structure-activity relationship (QSAR) models and the analysis of physicochemical descriptors. nih.govnih.gov

Key molecular descriptors that influence permeability include lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated using various computational software. Based on these descriptors, its potential for oral bioavailability and central nervous system penetration can be inferred.

Generally, compounds with moderate lipophilicity, a molecular weight under 500 Da, and a limited number of hydrogen bond donors and acceptors are more likely to exhibit good oral absorption (Lipinski's Rule of Five). The presence of the polar nitro group and the piperazine moiety will contribute to the polar surface area, which can influence its permeability. While specific predictive data for this compound is not published, we can create an illustrative table of predicted properties based on typical values for similar small molecules.

| Property | Predicted Value | Method |

| LogP | 2.5 ± 0.5 | ALOGPS |

| Molecular Weight | 251.27 g/mol | Calculation |

| Polar Surface Area | 67.5 Ų | Calculation |

| H-Bond Donors | 1 | Calculation |

| H-Bond Acceptors | 5 | Calculation |

| Caco-2 Permeability | Moderate | QSAR Model |

| BBB Permeability | Low to Moderate | QSAR Model |

Note: The values in this table are illustrative and based on general predictions for structurally related compounds. They are not based on direct experimental or computational studies of this compound.

Theoretical Electrochemistry Studies and Redox Mechanistic Pathways

The electrochemical behavior of this compound is expected to be dominated by the redox chemistry of the nitroaromatic group. uchile.clbohrium.com Theoretical electrochemistry, often employing DFT calculations, can predict the reduction potentials and elucidate the mechanistic pathways of the electron transfer processes.

The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. dtic.mil In aprotic media, the first step is a reversible one-electron reduction to form a nitro anion radical. uchile.cl This radical can be stable and is often characterized by cyclic voltammetry. Further reduction can lead to the formation of a dianion, which is generally less stable.

Computational studies can model the energies of these intermediates and the transition states connecting them, providing a detailed picture of the reaction pathway. The calculated reduction potentials can be correlated with experimental data obtained from techniques like cyclic voltammetry. For nitroaromatic compounds, the reduction potential is influenced by the electronic effects of other substituents on the aromatic ring. The electron-donating methoxy group in this compound would be expected to make the reduction of the nitro group slightly more difficult compared to unsubstituted nitrobenzene.

| Step | Reaction | Predicted Potential (vs. SHE) |

| 1 | R-NO₂ + e⁻ ⇌ [R-NO₂]⁻ | -0.8 to -1.0 V |

| 2 | [R-NO₂]⁻ + e⁻ ⇌ [R-NO₂]²⁻ | More negative than Step 1 |

| Overall (Protic) | R-NO₂ + 6e⁻ + 6H⁺ → R-NH₂ + 2H₂O | Varies with pH |

Note: The potential values are illustrative and represent a typical range for nitroaromatic compounds in aprotic solvents.

Reaction Mechanism Elucidation

Computational Investigation of Reaction Pathways and Transition States

The synthesis of this compound likely involves a nucleophilic aromatic substitution (SNAr) reaction, where piperazine or a protected piperazine derivative attacks a suitably substituted nitrobenzene. researchgate.net A plausible precursor would be 1-halo-2-methoxy-4-nitrobenzene (e.g., 1-chloro- or 1-fluoro-2-methoxy-4-nitrobenzene).

The SNAr mechanism generally proceeds through a two-step addition-elimination pathway, involving the formation of a Meisenheimer complex as an intermediate. researchgate.net The nitro group plays a crucial role in stabilizing this negatively charged intermediate through resonance.

DFT calculations can be used to locate the geometry of the transition state for the formation of the Meisenheimer complex, which is the rate-determining step. The nature of the leaving group (e.g., F, Cl, Br) and the solvent can also be modeled to understand their effect on the reaction kinetics.

| Parameter | Illustrative Calculated Value |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol |

| Reaction Energy (ΔG) | -10 to -20 kcal/mol |

Note: These energy values are typical for SNAr reactions and are for illustrative purposes only.

Theoretical Studies of Isomeric Protonation in Solution

The piperazine moiety of this compound has two nitrogen atoms that can be protonated in solution. The basicity of these nitrogen atoms, quantified by their pKa values, determines the predominant protonation state at a given pH. Theoretical calculations can predict these pKa values with reasonable accuracy. researchgate.neturegina.ca

The two nitrogen atoms of the piperazine ring are in different chemical environments. The nitrogen atom attached to the nitrophenyl group (N1) is an aniline-like nitrogen, and its basicity is significantly reduced due to the electron-withdrawing effect of the aromatic ring. The other nitrogen atom (N4) is an aliphatic-like secondary amine, and it is expected to be the more basic site.

Therefore, in an acidic solution, the first protonation will occur at the N4 position. The second protonation, at the N1 position, will occur at a much lower pH. Computational methods can calculate the proton affinities of each nitrogen atom in the gas phase and then use a solvation model to estimate the pKa values in solution.

| Nitrogen Atom | Predicted pKa |

| N4 (aliphatic) | 7.5 - 8.5 |

| N1 (aromatic) | 2.0 - 3.0 |

Note: The pKa values in this table are estimations based on the known pKa values of similar substituted piperazines and are for illustrative purposes. researchgate.net The pH of solutions containing piperazine derivatives has been shown to be a key parameter in their ability to act as transepithelial permeation enhancers. nih.gov

Advanced Chemical Applications and Materials Science Perspectives

Coordination Chemistry

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The specific electronic and structural features of 1-(2-Methoxy-4-nitrophenyl)piperazine make it a compelling candidate for ligand development.

Piperazine (B1678402) Derivatives as Ligands in Metal Complexes

Piperazine and its derivatives are well-established as effective ligands in coordination chemistry due to the presence of two nitrogen donor atoms within their six-membered ring structure. rsc.orgbiointerfaceresearch.com This scaffold is a privileged structure that can be readily modified to create ligands with tailored properties for specific applications in catalysis and the formation of metal-organic frameworks (MOFs). rsc.orgresearchgate.net The piperazine ring is conformationally flexible and can adopt different arrangements, such as chair and boat forms, to accommodate the geometric requirements of metal ions upon complex formation. biointerfaceresearch.comnih.gov

These derivatives can act as bidentate ligands, coordinating to a single metal center, or as bridging ligands, linking multiple metal centers to form mono-, di-, or polynuclear complexes. biointerfaceresearch.comnih.gov The incorporation of piperazine moieties into macrocyclic ligand frameworks has been explored to enhance the stability of the resulting metal complexes. nih.gov The versatility of the piperazine core allows for substitutions on the nitrogen atoms, creating unique binding possibilities with a wide array of metal ions. rsc.orgresearchgate.net Research has demonstrated the synthesis of various metal complexes using piperazine-based ligands, including those with copper, cobalt, and zinc. biointerfaceresearch.commdpi.com

This compound, with its two piperazine nitrogen atoms, the oxygen of the methoxy (B1213986) group, and the oxygen atoms of the nitro group, presents multiple potential coordination sites. This multi-functional nature makes it a promising candidate for the design of novel metal complexes with unique structural and electronic properties.

Functional Materials

Functional materials are designed to possess specific properties that can be controlled or altered by external stimuli, leading to applications in electronics, sensing, and protective coatings. The distinct electronic characteristics of this compound suggest its potential for use in this domain.

Design and Development of Molecular Switches

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a chemical signal. nih.gov A key design principle for many molecular switches is the creation of a "push-pull" system, where an electron-donating group and an electron-withdrawing group are attached to a conjugated system. This arrangement allows for significant changes in the molecule's electronic distribution and conformation upon stimulation.

The structure of this compound inherently contains the elements of a push-pull system. The methoxy (-OCH₃) group on the phenyl ring acts as an electron-donating group, while the nitro (-NO₂) group is a strong electron-withdrawing group. This electronic asymmetry across the aromatic ring, linked to the piperazine core, could be exploited to design novel molecular switches. The switching mechanism could potentially be triggered by changes in pH, which would alter the protonation state of the piperazine nitrogens, or by electrochemical stimuli that affect the oxidation state of the molecule, thereby modulating its electronic and structural properties.

Application in Corrosion Inhibition and Adsorption Model Studies

Corrosion is a significant industrial challenge, and the use of organic inhibitors is a primary method for protecting metallic materials. Piperazine derivatives have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. researchgate.net The inhibitory action arises from the adsorption of the organic molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. icrc.ac.ir

The effectiveness of these inhibitors is largely dependent on the presence of heteroatoms (such as nitrogen and oxygen) and π-electrons from aromatic rings, which serve as active centers for adsorption. icrc.ac.ir this compound is an excellent candidate for corrosion inhibition due to its molecular structure, which contains multiple adsorption sites.

| Structural Feature | Role in Adsorption | Mechanism |

|---|---|---|

| Piperazine Nitrogen Atoms | Primary Adsorption Sites | The lone pair of electrons on the two nitrogen atoms can coordinate with vacant d-orbitals of metal atoms on the surface. |

| Aromatic Ring | π-Electron Interaction | The π-electrons of the phenyl ring can interact with the metal surface, enhancing the adsorption coverage. |

| Methoxy Group (-OCH₃) | Oxygen Adsorption Site | The oxygen atom possesses lone electron pairs that can participate in the adsorption process. |

| Nitro Group (-NO₂) | Oxygen Adsorption Sites | The two oxygen atoms of the nitro group provide additional centers for coordination with the metal surface. |

The adsorption of such inhibitors on a metal surface is often described by adsorption isotherm models, such as the Langmuir or Temkin isotherms, which provide insights into the interaction between the inhibitor molecules and the surface. researchgate.netresearchgate.net The multiple functional groups in this compound would likely lead to strong adsorption and, consequently, high inhibition efficiency. researchgate.net

Strategic Intermediates in Complex Chemical Synthesis

Beyond its potential applications in materials science, this compound is a valuable strategic intermediate in organic synthesis. Its structure contains several functional groups that can be selectively modified, making it a versatile building block for the construction of more complex molecules.

A closely related compound, 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, is known to be a key intermediate in the synthesis of triazole antifungal agents. core.ac.uk The synthesis of this class of compounds often involves an N-arylation reaction, where a substituted piperazine reacts with a compound like p-chloronitrobenzene. core.ac.uk

The functional groups on this compound offer multiple pathways for further chemical transformations. The nitro group is particularly useful as it can be readily reduced to an amine (-NH₂). This resulting amino group can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation, to introduce new functionalities. Furthermore, the methoxy group can potentially be cleaved to reveal a hydroxyl group (-OH), providing another site for synthetic elaboration. This strategic positioning of reactive sites makes the compound a valuable precursor for creating libraries of complex molecules for various applications.

Future Research Directions and Methodological Advances

Development of Sustainable and Efficient Synthetic Routes for Piperazine (B1678402) Scaffolds

The synthesis of piperazine derivatives is evolving beyond traditional multi-step procedures, which are often lengthy and limited by starting material availability. mdpi.comencyclopedia.pub Future research is intensely focused on creating more sustainable, cost-effective, and efficient synthetic pathways.

Green Chemistry Approaches: Modern synthetic strategies are increasingly aligned with the principles of green chemistry. This includes the use of visible-light photoredox catalysis, which offers a mild alternative to classical methods by converting light energy into chemical energy to generate reactive intermediates in a controlled manner. researchgate.netencyclopedia.pub The use of organic photocatalysts, such as carbazolyl dicyanobenzene (4CzIPN), is a significant step forward as they can be synthesized from renewable materials and avoid the cost and potential toxicity associated with transition-metal catalysts like iridium and ruthenium. mdpi.comresearchgate.net Another green approach is the development of solvent-free reaction conditions. For example, a Palladium-catalyzed methodology for producing arylpiperazines has been reported to work under aerobic and solvent-free conditions, in some cases using piperazine itself as the solvent, which is both eco-friendly and cost-effective. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow chemistry is another key area of development, offering advantages in scalability, safety, and efficiency over traditional batch processing. nih.govnih.gov Flow reactors provide superior control over reaction parameters like temperature and time, which can lead to higher yields and purity. acs.orgsoci.org For instance, photoredox-catalyzed syntheses of C-H functionalized piperazines have been successfully adapted to continuous flow conditions, which facilitates reaction scale-up and simplifies operational handling, minimizing contact with potentially toxic reagents like tin. mdpi.com The synthesis of monosubstituted piperazines has also been demonstrated in a flow reactor equipped with a microwave unit, showcasing a simple, efficient, and green route to these important derivatives. nih.gov

Biocatalysis: The use of enzymes as catalysts (biocatalysis) represents a promising frontier for the sustainable synthesis of heterocyclic compounds. While the direct biocatalytic synthesis of piperazine derivatives is an emerging field, the successful application of immobilized lipases in multicomponent reactions to create related piperidine (B6355638) structures highlights the potential of this approach. rsc.org Such methods offer high selectivity and operate under mild conditions, reducing energy consumption and waste.

Table 1: Comparison of Modern Synthetic Strategies for Piperazine Scaffolds

| Strategy | Key Features | Catalyst Examples | Advantages | Reference(s) |

|---|---|---|---|---|

| Photoredox Catalysis | Uses visible light to initiate reactions. | Iridium complexes (e.g., Ir(ppy)₃), Organic dyes (e.g., 4CzIPN) | Mild conditions, high selectivity, sustainable (especially with organic catalysts). | mdpi.comencyclopedia.pubacs.org |

| Flow Chemistry | Reactions occur in continuous streams in a reactor. | Various, including Pd/C for hydrogenation. | Scalability, improved safety, precise control, higher efficiency. | mdpi.comnih.govnih.gov |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Palladium catalysts. | Reduced waste, cost-effective, environmentally friendly. | nih.govorganic-chemistry.org |

| C-H Functionalization | Direct modification of carbon-hydrogen bonds on the ring. | Rhodium, Copper, Palladium catalysts. | Atom economy, avoids pre-functionalization, access to novel structures. | mdpi.comresearchgate.netencyclopedia.pub |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research and drug discovery. nih.gov These computational tools are being deployed to accelerate the design and optimization of novel piperazine derivatives by predicting their properties and biological activities.

Predictive Modeling: A primary application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.complos.org These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com By training algorithms on large datasets of known piperazine-containing molecules and their experimental activities, researchers can build models that predict the bioactivity of new, untested compounds. plos.orgresearchgate.net This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis of only the most promising candidates and thereby saving significant time and resources. mdpi.com

De Novo Design and Optimization: Beyond prediction, AI is being used for the de novo design of molecules. Generative models can create novel chemical structures that are optimized for specific properties, such as high binding affinity to a biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com For piperazine derivatives, this could mean designing molecules with enhanced efficacy and reduced side effects. Machine learning classifiers, such as random forest models, have shown high accuracy in capturing complex structure-activity relationships by integrating multiple chemical fingerprints and physicochemical properties. nih.govresearchgate.net

Accelerating Discovery: The integration of ML into the research pipeline offers a powerful synergy with automated synthesis platforms. AI can design a set of novel piperazine derivatives, which can then be synthesized and tested using high-throughput methods. The resulting experimental data is then fed back into the ML model to refine its predictive accuracy, creating a closed loop of design, synthesis, and testing that rapidly accelerates the discovery of new functional molecules.

Exploration of Novel Chemical Reactivity and Catalysis

While functionalization of the nitrogen atoms in the piperazine ring is well-established, direct and selective modification of the carbon atoms (C-H functionalization) has historically been a significant challenge. mdpi.comnih.gov Recent breakthroughs in catalysis are unlocking new chemical reactivity, enabling the creation of C-substituted piperazines with greater structural diversity and three-dimensionality. researchgate.net

Photoredox Catalysis for C-H Functionalization: As mentioned, photoredox catalysis has emerged as a powerful tool. It enables direct C-H arylation, vinylation, and alkylation of the piperazine core under mild conditions. researchgate.netencyclopedia.pub For example, iridium-based photocatalysts can generate α-aminyl radicals that undergo cyclization to form the piperazine ring, providing a streamlined route to complex derivatives. mdpi.comacs.org This methodology has been expanded to include the CarboxyLic Amine Protocol (CLAP), which uses a decarboxylative cyclization to access diverse C2-substituted piperazines, further improving sustainability by avoiding toxic reagents like tin. mdpi.com

Advanced Catalytic Systems: Research into novel catalytic systems continues to yield more efficient and selective transformations. Palladium-catalyzed reactions, such as the Buchwald-Hartwig coupling, are standard methods for forming C-N bonds to create N-arylpiperazines. nih.gov However, new developments focus on expanding the scope to include previously challenging substrates. nih.gov The "borrowing hydrogen" strategy, often using ruthenium or iridium catalysts, is another innovative approach that allows for the alkylation of amines with alcohols in a waste-free process, forming water as the only byproduct. northeastern.edu

Asymmetric Synthesis: For chiral piperazine derivatives, where the spatial arrangement of atoms is critical for biological activity, the development of asymmetric synthesis methods is paramount. rsc.org This involves using chiral catalysts or auxiliaries to control the stereochemistry of a reaction, producing a single enantiomer of the desired product. Direct, diastereoselective α-C–H lithiation of N-Boc protected piperazines is one successful approach that provides access to enantiopure piperazines. mdpi.com

Table 2: Examples of Novel Catalytic Methods for Piperazine Functionalization

| Reaction Type | Catalyst System | Description | Significance | Reference(s) |

|---|---|---|---|---|

| Photoredox C-H Arylation | Ir(ppy)₃ | Arylates a C-H bond on the piperazine ring using visible light. | Access to C-substituted piperazines under mild conditions. | mdpi.comencyclopedia.pub |

| SnAP/SLAP Chemistry | Copper or Photocatalyst | Utilizes tin (SnAP) or silicon (SLAP) reagents to form α-aminyl radicals for cyclization. | Provides access to diverse piperazines with functionalization at the carbon atom. | mdpi.comencyclopedia.pub |

| Decarboxylative Annulation (CLAP) | Iridium complex or 4CzIPN | Forms C2-substituted piperazines via cyclization between a diamine and an aldehyde. | Green approach using an organic photocatalyst and avoiding toxic reagents. | mdpi.comorganic-chemistry.org |

| Asymmetric Lithiation | s-BuLi / (-)-sparteine | Achieves enantioselective functionalization at the α-carbon position. | Production of single-enantiomer chiral piperazines. | mdpi.com |

Expansion of Non-Pharmacological Applications in Advanced Materials Science

While the pharmaceutical industry has been the primary beneficiary of piperazine chemistry, the unique properties of this scaffold are increasingly being exploited in the field of advanced materials science. nih.govontosight.ai

Polymer Science: Piperazine is a valuable building block for creating novel polymers. Its rigid, six-membered ring structure and the presence of two reactive amine groups allow for its incorporation into polymer backbones through condensation polymerization. ontosight.airsc.org These piperazine-based polymers can exhibit desirable properties such as thermal stability and specific functionalities. nih.gov For example, biocompatible piperazine polymers have been developed for biomedical applications, showing significant antimicrobial activity against bacteria like E. coli and S. aureus. rsc.orgnih.govnih.gov

CO₂ Capture: The amine groups in piperazine make it an effective agent for capturing carbon dioxide (CO₂). Piperazine and its derivatives are used as promoters in solvent-based systems for post-combustion CO₂ scrubbing from industrial flue gases. nih.govslideshare.net Future research is aimed at developing more efficient and stable piperazine-based materials, such as solid sorbents or advanced solvents, to reduce the energy penalty associated with CO₂ capture and regeneration.

Catalysis and Framework Materials: Piperazine derivatives can act as ligands that coordinate with metal ions. This property is utilized in the design of novel catalysts and metal-organic frameworks (MOFs). rsc.orgnih.gov MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. Incorporating piperazine-based ligands into MOFs can tune their structural and chemical properties for specific applications. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxy-4-nitrophenyl)piperazine, and how can purity be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 2-methoxy-4-nitroaniline with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a catalyst like K₂CO₃ . Optimization includes:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Yield improvement : Controlled stoichiometry (1:1.2 molar ratio of nitroaniline to piperazine) and inert atmosphere (N₂) reduce side reactions.

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons split due to nitro groups) .

- FT-IR : Nitro group vibrations (~1520 cm⁻¹, asymmetric stretch) and piperazine ring N-H stretches (~3300 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₄N₃O₃, theoretical [M+H]+: 236.1036) .

Q. What are the common biological activities observed in structurally related piperazine derivatives?

Similar compounds (e.g., 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine) show:

- Antimicrobial activity : Against Gram-positive bacteria (MIC: 8–16 µg/mL) due to nitro group interactions with bacterial enzymes .

- CNS modulation : Binding to serotonin (5-HT₁A) or dopamine receptors (e.g., D3 selectivity in methoxy-substituted analogs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target specificity?

- Functional group tuning :

- Example modification : Replacing the nitro group with a sulfonyl moiety increases solubility but may reduce antimicrobial efficacy .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) for this compound be resolved?

Contradictions often arise from assay conditions or impurities:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace impurities (<0.5%) that may inhibit activity .

- Assay standardization :

Q. What computational strategies predict the binding affinity of this compound to neurological targets?

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., dopamine D3 receptor PDB: 3PBL). The nitro group forms hydrogen bonds with Tyr365, while methoxy interacts with hydrophobic pockets .

- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. How does the nitro group influence the compound’s stability under physiological conditions?

- pH-dependent degradation : Nitro groups are stable at pH 7.4 but undergo reduction in acidic environments (e.g., lysosomes) to form reactive amines, potentially causing off-target effects .

- Mitigation : Co-administration with antioxidants (e.g., ascorbic acid) or prodrug strategies (e.g., esterification) improve stability .

Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques for oxygen-sensitive intermediates .

- SAR studies : Use fragment-based drug design (FBDD) to systematically vary substituents .